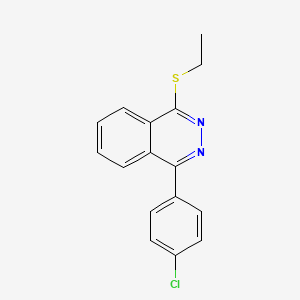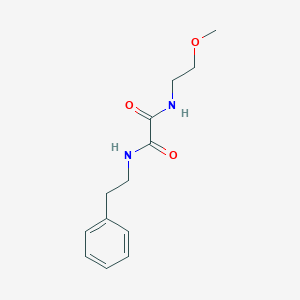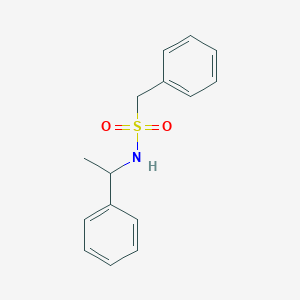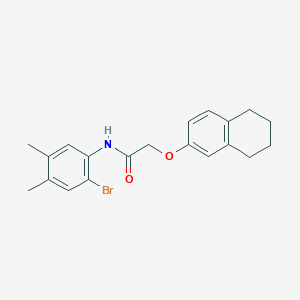
1-(4-chlorophenyl)-4-(ethylthio)phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-(ethylthio)phthalazine, also known as CPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPTP belongs to the class of phthalazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
科学研究应用
1-(4-chlorophenyl)-4-(ethylthio)phthalazine has been found to exhibit a range of potential therapeutic properties, making it a promising candidate for scientific research. One of the main areas of research for this compound is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential treatment option for various types of cancer.
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. This makes it a potential treatment option for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular diseases.
作用机制
The exact mechanism of action of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine is not fully understood, but it is believed to act through multiple pathways. One of the main pathways is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been found to induce apoptosis through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenyl)-4-(ethylthio)phthalazine in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in experiments. In addition, this compound has been found to exhibit a range of potential therapeutic properties, making it a promising candidate for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of in vivo studies. Most of the studies on this compound have been carried out in vitro, and more research is needed to determine its efficacy and safety in vivo.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-4-(ethylthio)phthalazine. One area of research is the development of novel this compound derivatives with improved therapeutic properties. Another area of research is the investigation of the in vivo efficacy and safety of this compound. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various therapeutic applications.
Conclusion:
In conclusion, this compound is a promising candidate for scientific research due to its potential therapeutic properties. The synthesis of this compound is relatively simple, and it has been found to exhibit a range of potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant properties. However, more research is needed to determine its efficacy and safety in vivo, and to develop novel this compound derivatives with improved therapeutic properties.
合成方法
The synthesis of 1-(4-chlorophenyl)-4-(ethylthio)phthalazine involves the reaction of 4-chloroaniline with ethylthioacetic acid to form 4-(ethylthio)aniline. The resulting compound is then reacted with phthalic anhydride in the presence of a catalyst to form this compound. The synthesis of this compound is a relatively straightforward process and can be carried out using standard laboratory techniques.
属性
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-2-20-16-14-6-4-3-5-13(14)15(18-19-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAVMTSRFXQOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)

![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B5150070.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5150073.png)

![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)


